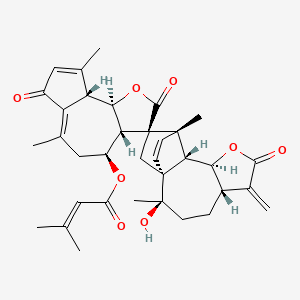
Arteminolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arteminolide B is a natural product found in Artemisia argyi with data available.
Scientific Research Applications
Farnesyl Protein Transferase Inhibition
Arteminolide B has been identified as a new inhibitor of farnesyl protein transferase, a key enzyme involved in the post-translational modification of proteins related to cell signaling and cancer progression. Studies have shown that Arteminolide B, along with other arteminolides, can inhibit this enzyme with IC50 values ranging from 0.7 to 1 µM. These findings were observed in compounds isolated from the aerial parts of Artemisia argyi, suggesting potential applications in cancer research and treatment (Lee et al., 2002).
Anti-Tumor Activity
Further research into arteminolides, including Arteminolide B, has demonstrated anti-tumor activities. These compounds were studied for their effects on tumor cell growth and were found to inhibit growth in a dose-dependent manner. Specifically, Arteminolide C showed significant efficacy in blocking the in vivo growth of human colon and lung tumor xenografts in mouse models, without causing loss of body weight, highlighting the potential therapeutic applications of Arteminolide B and related compounds in oncology (Lee et al., 2003).
NF-κB Activation Inhibition
Arteminolide B has been associated with the inhibition of NF-κB activation, a crucial factor in inflammatory responses and cancer. It was found to display inhibitory activity against the LPS-induced NF-κB activation in cell models, suggesting its potential role in treating inflammatory diseases and its anti-inflammatory properties. This was further supported by its ability to suppress the expression of NF-κB target genes such as iNOS and COX-2, which are pivotal in the inflammatory process (Jin et al., 2004).
Chemical Synthesis
There has been significant interest in the chemical synthesis of arteminolides, including Arteminolide B, to understand their complex molecular structure and explore their potential in drug development. Studies have focused on the intramolecular [5+2] oxidopyrylium ion cycloaddition reactions as a key step in synthesizing the core structure of arteminolides, offering insights into synthetic strategies that could facilitate the production of these compounds for further biological evaluation (Sohn, 2010).
properties
Product Name |
Arteminolide B |
|---|---|
Molecular Formula |
C35H40O8 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
[(1'R,2'R,3S,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'S)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C35H40O8/c1-16(2)12-23(37)41-22-14-18(4)24-21(36)13-17(3)25(24)28-26(22)35(31(39)43-28)15-34-11-10-32(35,6)29(34)27-20(8-9-33(34,7)40)19(5)30(38)42-27/h10-13,20,22,25-29,40H,5,8-9,14-15H2,1-4,6-7H3/t20-,22-,25-,26+,27-,28+,29-,32-,33+,34-,35+/m0/s1 |
InChI Key |
CXNZHHWXJRMDBV-PAIAVIFNSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C=C(C)C)[C@]4(C[C@@]56C=C[C@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |
Canonical SMILES |
CC1=C2C(C3C(C(C1)OC(=O)C=C(C)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |
synonyms |
arteminolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





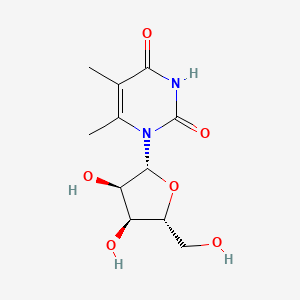
![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
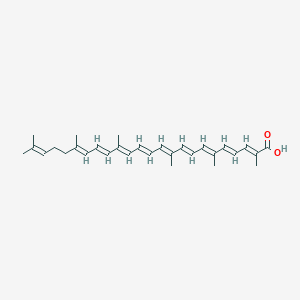
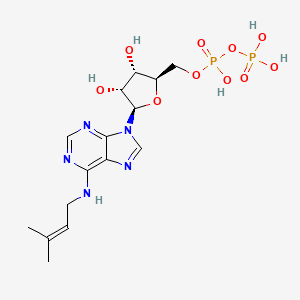


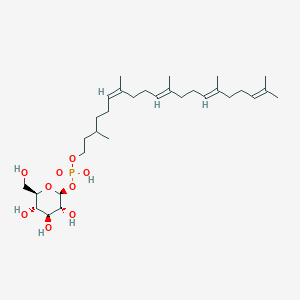

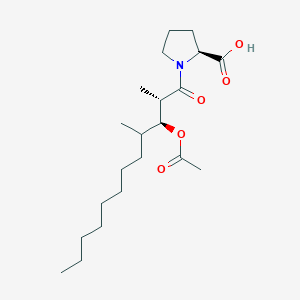
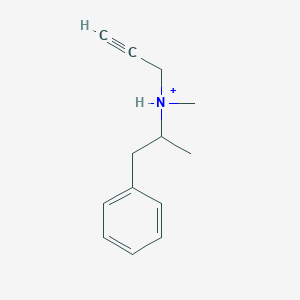
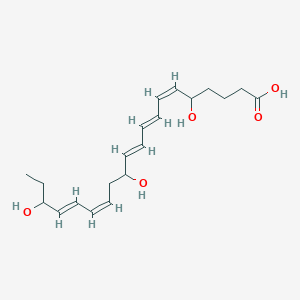
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)